molecular formula C24H15ClN2OS B15022695 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]naphthalene-1-carboxamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]naphthalene-1-carboxamide

Cat. No.: B15022695
M. Wt: 414.9 g/mol
InChI Key: HYJUGYORPWRCHE-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]naphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a naphthalene carboxamide structure

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and naphthalene carboxamide moieties contribute to its stability and reactivity, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H15ClN2OS/c25-20-14-16(12-13-19(20)24-27-21-10-3-4-11-22(21)29-24)26-23(28)18-9-5-7-15-6-1-2-8-17(15)18/h1-14H,(H,26,28)

InChI Key

HYJUGYORPWRCHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

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